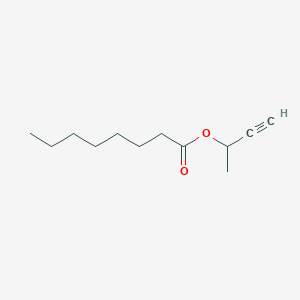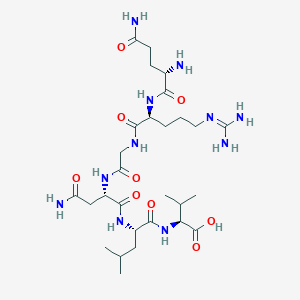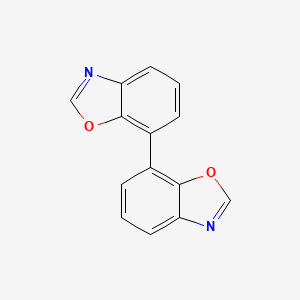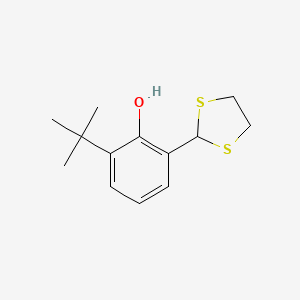
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is an organic compound characterized by the presence of a tert-butyl group and a dithiolan ring attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol typically involves the reaction of 2-tert-butylphenol with a suitable dithiolane precursor. One common method involves the use of 1,3-bis-tert-butyl thioethers, which react with bromine under mild conditions to form the dithiolan ring . The reaction proceeds via a sulfonium-mediated ring-closure mechanism, completing within minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolan ring, forming thiols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and the dithiolan ring. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the dithiolan ring can undergo thiol-disulfide exchange reactions, which are important in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other tert-butylphenols that lack this structural feature.
Propriétés
Numéro CAS |
501411-51-4 |
|---|---|
Formule moléculaire |
C13H18OS2 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2-tert-butyl-6-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C13H18OS2/c1-13(2,3)10-6-4-5-9(11(10)14)12-15-7-8-16-12/h4-6,12,14H,7-8H2,1-3H3 |
Clé InChI |
HJPJGVFALAMMCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1O)C2SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


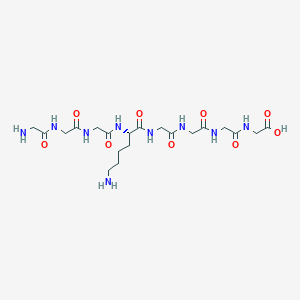

![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
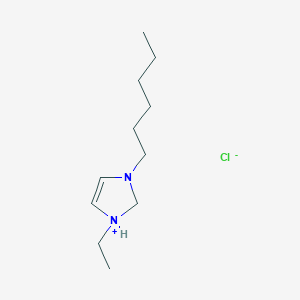
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
